2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide
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Overview
Description
2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide typically involves the reaction of 2-amino-5-methylthiazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography to obtain the desired compound in good yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the ethoxy or thiazole moieties.
Scientific Research Applications
2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, including antimicrobial and anticancer activities.
Pathways Involved: It can inhibit the biosynthesis of essential cellular components in microbes or cancer cells, leading to their death or inhibition of growth
Comparison with Similar Compounds
Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)arylamide: Another thiazole derivative with similar biological activities.
2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide: Shares structural similarities but differs in the functional groups attached to the thiazole ring.
Uniqueness
This compound is unique due to its specific ethoxy and methylthiazolyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-5-7(11)10-8-9-4-6(2)13-8/h4H,3,5H2,1-2H3,(H,9,10,11) |
InChI Key |
ZNUXKIGLJVZWEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=NC=C(S1)C |
Origin of Product |
United States |
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